molecular formula C12H18N2O B1305954 [4-(4-Methylpiperazin-1-yl)phenyl]methanol CAS No. 342405-34-9

[4-(4-Methylpiperazin-1-yl)phenyl]methanol

Cat. No. B1305954
CAS RN: 342405-34-9
M. Wt: 206.28 g/mol
InChI Key: ZCAGHLIBKHFJDU-UHFFFAOYSA-N
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Description

“[4-(4-Methylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20N2O . It is also known by other synonyms such as “4-4-methylpiperazin-1-yl methyl phenyl methanol”, “4-4-methyl-1-piperazinyl methyl phenyl methanol”, and "4-4-methylpiperazinyl methyl phenyl methan-1-ol" .


Molecular Structure Analysis

The molecular structure of “[4-(4-Methylpiperazin-1-yl)phenyl]methanol” consists of a piperazine ring attached to a phenyl group . The molecular weight of the compound is 220.32 g/mol .


Physical And Chemical Properties Analysis

“[4-(4-Methylpiperazin-1-yl)phenyl]methanol” has a molecular weight of 220.32 g/mol . The compound is described to have an almond nutty odor .

Scientific Research Applications

Anti-inflammatory Applications

The compound has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of this compound can significantly reduce inflammation markers such as TNF-α and IL-1β . These findings suggest that it could be developed into a therapeutic agent for treating conditions characterized by inflammation.

Analgesic Potential

In addition to its anti-inflammatory properties, there is evidence that “[4-(4-Methylpiperazin-1-yl)phenyl]methanol” derivatives may possess analgesic effects. The compound has been shown to decrease pain responses in animal models, such as the acetic acid-induced abdominal writhing test and the formalin-induced pain test . This points to its potential use in pain management.

Antimicrobial Activity

Piperazine derivatives have been explored for their antimicrobial properties. Molecular docking studies suggest that certain derivatives can bind effectively to bacterial enzymes, potentially inhibiting bacterial growth . This application could be particularly valuable in developing new antibiotics.

Cancer Research

There is interest in the compound’s role in cancer research, particularly concerning the NF-κB pathway, which is involved in cell survival and proliferation. Inhibiting this pathway could lead to the development of novel cancer therapies . The compound’s derivatives could be used to study the inhibition of NF-κB, providing insights into cancer cell growth and apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity of “[4-(4-Methylpiperazin-1-yl)phenyl]methanol” is crucial for its development as a drug. Studies have assessed its acute oral systemic toxicity and provided dosage information that could guide further research and clinical trials .

Safety And Hazards

The compound is classified under the GHS05 category, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAGHLIBKHFJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380124
Record name [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methylpiperazin-1-yl)phenyl]methanol

CAS RN

342405-34-9
Record name [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-methylpiperazin-1-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (1.3 g, 4.47 mmol) in THF (50 mL) was mixed with LAH (0.7 g, 17.87 mmol) and stirred at reflux for 14 h. The reaction was quenched at room temperature by adding KOH aqueous (14 N, 20 mL). The supernatant was decanted and combined with DCM washings, then diluted with water (50 mL). The mixture was extracted with DCM (3×50 mL) followed by concentration using a rotary evaporator to give [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol (0.82 g, 89%). To a solution of DMSO (0.56 mL, 7.96 mmol) in DCM (50 mL) at −78° C. was added oxalyl chloride (0.7 mL, 7.96 mmol) and the resulting mixture was stirred at −78° C. for 0.5 h. A solution of [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol (0.82 g, 3.98 mmol) in DCM (20 mL) was slowly added. The reaction was stirred at −78° C. for 1.5 h. Triethylamine (1.7 mL, 11.94 mmol) was added and the reaction was allowed to gradually warm up to room temperature. After stirring for 4 h the reaction was quenched by adding sodium bicarbonate aqueous (1 N, 50 mL). The mixture was extracted with DCM (3×50 mL) followed by concentration to afford a residue, which was further purified by column chromatography to yield 4-(4-methyl-piperazin-1-yl)-benzaldehyde (0.5 g, 61%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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